N-Benzoyl-N-pyridin-2-yl-benzamide N-Benzoyl-N-pyridin-2-yl-benzamide
Brand Name: Vulcanchem
CAS No.: 71653-61-7
VCID: VC10434923
InChI: InChI=1S/C19H14N2O2/c22-18(15-9-3-1-4-10-15)21(17-13-7-8-14-20-17)19(23)16-11-5-2-6-12-16/h1-14H
SMILES: C1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol

N-Benzoyl-N-pyridin-2-yl-benzamide

CAS No.: 71653-61-7

Cat. No.: VC10434923

Molecular Formula: C19H14N2O2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

N-Benzoyl-N-pyridin-2-yl-benzamide - 71653-61-7

Specification

CAS No. 71653-61-7
Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
IUPAC Name N-benzoyl-N-pyridin-2-ylbenzamide
Standard InChI InChI=1S/C19H14N2O2/c22-18(15-9-3-1-4-10-15)21(17-13-7-8-14-20-17)19(23)16-11-5-2-6-12-16/h1-14H
Standard InChI Key ODIQNYPEBUGOIO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

N-Benzoyl-N-pyridin-2-yl-benzamide (IUPAC: N-(pyridin-2-yl)-N-benzoylbenzamide) is a tertiary amide with the molecular formula C₁₉H₁₅N₂O₂. Its structure consists of a central benzamide scaffold (C₆H₅CONH₂) modified by a benzoyl group (C₆H₅CO-) and a pyridin-2-yl substituent (C₅H₄N) attached to the amide nitrogen. This configuration introduces steric and electronic effects that influence its reactivity and physicochemical behavior .

Molecular Geometry and Spectroscopic Data

  • Infrared (IR) Spectroscopy: The compound exhibits characteristic absorption bands for the amide C=O stretch (~1,640 cm⁻¹), aromatic C-H stretches (~3,050 cm⁻¹), and pyridinyl ring vibrations (~1,550 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: A singlet at δ 9–10 ppm corresponds to the NH proton of the benzamide moiety. Pyridinyl protons appear as doublets and triplets between δ 7.5–8.5 ppm, while benzoyl aromatic protons resonate at δ 7.3–7.8 ppm .

    • ¹³C-NMR: The carbonyl carbon (C=O) is observed at ~168 ppm, with aromatic carbons in the range of 120–140 ppm .

Crystallographic and Thermal Properties

  • Melting Point: Analogous benzamide derivatives, such as N-benzothiazol-2-yl benzamides, exhibit melting points between 152–171°C, suggesting a comparable range for N-Benzoyl-N-pyridin-2-yl-benzamide .

  • Density: Estimated at ~1.3 g/cm³ based on structurally similar compounds .

Synthetic Pathways and Optimization

The synthesis of N-Benzoyl-N-pyridin-2-yl-benzamide involves multi-step reactions, leveraging classic amidation and functional group interconversion strategies.

Key Synthetic Routes

  • Acylation of 2-Aminopyridine:

    • Reacting 2-aminopyridine with benzoyl chloride in the presence of a base (e.g., triethylamine) yields N-benzoylpyridin-2-amine. Subsequent coupling with benzoyl chloride under Schotten-Baumann conditions introduces the second benzoyl group .

    • Reaction Scheme:

      2-Aminopyridine+Benzoyl ChlorideEt3NN-Benzoylpyridin-2-amineBenzoyl ChlorideN-Benzoyl-N-pyridin-2-yl-benzamide\text{2-Aminopyridine} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-Benzoylpyridin-2-amine} \xrightarrow{\text{Benzoyl Chloride}} \text{N-Benzoyl-N-pyridin-2-yl-benzamide}
  • Sulfonamide Intermediate Route:

    • Chlorosulfonation of benzoic acid followed by reaction with 2-aminopyridine generates a sulfonamide intermediate. This intermediate is then acylated with benzoyl chloride to form the target compound .

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) is employed for purification .

  • Yield Optimization: Reactions conducted under anhydrous conditions at 0–5°C improve yields (up to 72%) by minimizing hydrolysis .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • LogP: Estimated at ~1.5, indicating moderate lipophilicity suitable for membrane permeability .

Thermal Decomposition

  • Thermogravimetric Analysis (TGA): Decomposition begins at ~200°C, with a major weight loss event at 250°C corresponding to the breakdown of the benzoyl and pyridinyl groups .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its amide and aromatic moieties:

Electrophilic Aromatic Substitution

  • Nitration: The benzene ring undergoes nitration at the meta position relative to the amide group when treated with nitric acid/sulfuric acid .

  • Halogenation: Bromination with Br₂/FeBr₃ introduces bromine at the para position .

Nucleophilic Acyl Substitution

  • Grignard Reaction: Reaction with methylmagnesium bromide replaces the amide oxygen with a methyl group, forming a tertiary amine .

Reduction

  • LiAlH₄-Mediated Reduction: The amide carbonyl is reduced to a methylene group, yielding N-benzyl-N-pyridin-2-yl-benzylamine .

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